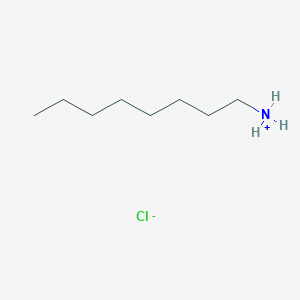

Octylamine Hydrochloride

Cat. No. B089684

:

142-95-0

M. Wt: 165.7 g/mol

InChI Key: PHFDTSRDEZEOHG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04895638

Procedure details

K2CO3, ZnO and TiO2 were thoroughly ground to form a homogeneous mixture having the stoichiometric K0.80 (Zn0.40 Ti1.60)O4 which was then fired in air in a ceramic crucible at 900° C. for 200 minutes and then at 1050° C. for 720 minutes. The product was then reground and refired under the same conditions. The resulting stiff powder was then ground to about 100 mesh to yield a product analyzed as K0.66 (ZN0.35 Ti1.49)O4. The d-layer spacing from X-ray powder diffraction d(A) was measured as 7.83. Excess octylamine (5 mole equiv/mole equiv of titanozincate) was slowly added to a solution of 12% HCl (49 equiv HCl/mole) while keeping the temperature of the reaction mixture below 50° C. to form an aqueous octylammonium chloride solution. The titanozincate was then added to the chloride solution and the mixture was heated to reflux for 24 hours. The reaction mixture was cooled, filtered and washed with hot distilled water. The air dried product was a material having the composition

Identifiers

|

REACTION_CXSMILES

|

C([O-])([O-])=O.[K+].[K+].[CH2:7]([NH2:15])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[ClH:16]>>[Cl-:16].[CH2:7]([NH3+:15])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:0.1.2,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

5 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a homogeneous mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

ceramic crucible at 900° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 200 minutes

|

|

Duration

|

200 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature of the reaction mixture below 50° C.

|

Outcomes

Product

Details

Reaction Time |

720 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Cl-].C(CCCCCCC)[NH3+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04895638

Procedure details

K2CO3, ZnO and TiO2 were thoroughly ground to form a homogeneous mixture having the stoichiometric K0.80 (Zn0.40 Ti1.60)O4 which was then fired in air in a ceramic crucible at 900° C. for 200 minutes and then at 1050° C. for 720 minutes. The product was then reground and refired under the same conditions. The resulting stiff powder was then ground to about 100 mesh to yield a product analyzed as K0.66 (ZN0.35 Ti1.49)O4. The d-layer spacing from X-ray powder diffraction d(A) was measured as 7.83. Excess octylamine (5 mole equiv/mole equiv of titanozincate) was slowly added to a solution of 12% HCl (49 equiv HCl/mole) while keeping the temperature of the reaction mixture below 50° C. to form an aqueous octylammonium chloride solution. The titanozincate was then added to the chloride solution and the mixture was heated to reflux for 24 hours. The reaction mixture was cooled, filtered and washed with hot distilled water. The air dried product was a material having the composition

Identifiers

|

REACTION_CXSMILES

|

C([O-])([O-])=O.[K+].[K+].[CH2:7]([NH2:15])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[ClH:16]>>[Cl-:16].[CH2:7]([NH3+:15])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:0.1.2,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

5 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a homogeneous mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

ceramic crucible at 900° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 200 minutes

|

|

Duration

|

200 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature of the reaction mixture below 50° C.

|

Outcomes

Product

Details

Reaction Time |

720 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Cl-].C(CCCCCCC)[NH3+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |